

Application Notes and Protocols for Ethyl Cyclohexylacetate as a Chromatographic Standard

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Compound of Interest

Compound Name: *Ethyl cyclohexylacetate*

Cat. No.: *B1671641*

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Introduction

Ethyl cyclohexylacetate is a stable, non-polar ester suitable for use as an internal standard in the chromatographic analysis of volatile and semi-volatile compounds, particularly in complex matrices such as fragrance formulations, essential oils, and environmental samples. Its chemical properties, including a distinct retention time and good chromatographic behavior, make it an excellent choice for improving the precision and accuracy of quantitative analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).^{[1][2]} This document provides detailed application notes and protocols for the use of **ethyl cyclohexylacetate** as a standard in both GC-FID and HPLC-UV analysis.

Physicochemical Properties of Ethyl Cyclohexylacetate

A thorough understanding of the physicochemical properties of a standard is crucial for method development. The key properties of **ethyl cyclohexylacetate** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₈ O ₂
Molecular Weight	170.25 g/mol [3]
Boiling Point	211-212 °C at 760 mmHg
Density	0.948 g/mL at 25 °C
Refractive Index	1.442 - 1.450 at 20 °C [4]
Solubility	Soluble in most organic solvents (e.g., ethanol, acetone, hexane); Insoluble in water. [4]
CAS Number	5452-75-5 [3]

Application 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Use Case: Quantification of fragrance allergens in a cosmetic product. **Ethyl cyclohexylacetate** is used as an internal standard to correct for variations in sample preparation and injection volume.[\[2\]](#)

Data Presentation

Table 1: GC-FID Chromatographic Parameters and Retention Times

Parameter	Value
Column	DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature	250 °C
Detector Temperature	280 °C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injection Volume	1 µL (split ratio 50:1)
Expected Retention Time of Ethyl Cyclohexylacetate	~12.5 min (Estimated based on Kovats Index of similar compounds)[5]
Expected Retention Time of Limonene (Analyte)	~8.2 min
Expected Retention Time of Linalool (Analyte)	~9.5 min

Table 2: Linearity of **Ethyl Cyclohexylacetate**

Concentration (µg/mL)	Peak Area Ratio (Analyte/Internal Standard)
10	0.21
25	0.52
50	1.05
100	2.09
250	5.23
Correlation Coefficient (R ²)	> 0.999[6][7][8]

Experimental Protocol

1. Preparation of Standard Solutions:

- Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of **ethyl cyclohexylacetate** ($\geq 98\%$ purity) and dissolve in 100 mL of acetone.
- Analyte Stock Solution (1000 µg/mL): Prepare a stock solution containing the target analytes (e.g., limonene, linalool) at a concentration of 1000 µg/mL each in acetone.
- Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with acetone to achieve concentrations ranging from 10 to 250 µg/mL. To each calibration standard, add the internal standard stock solution to a final constant concentration of 50 µg/mL.

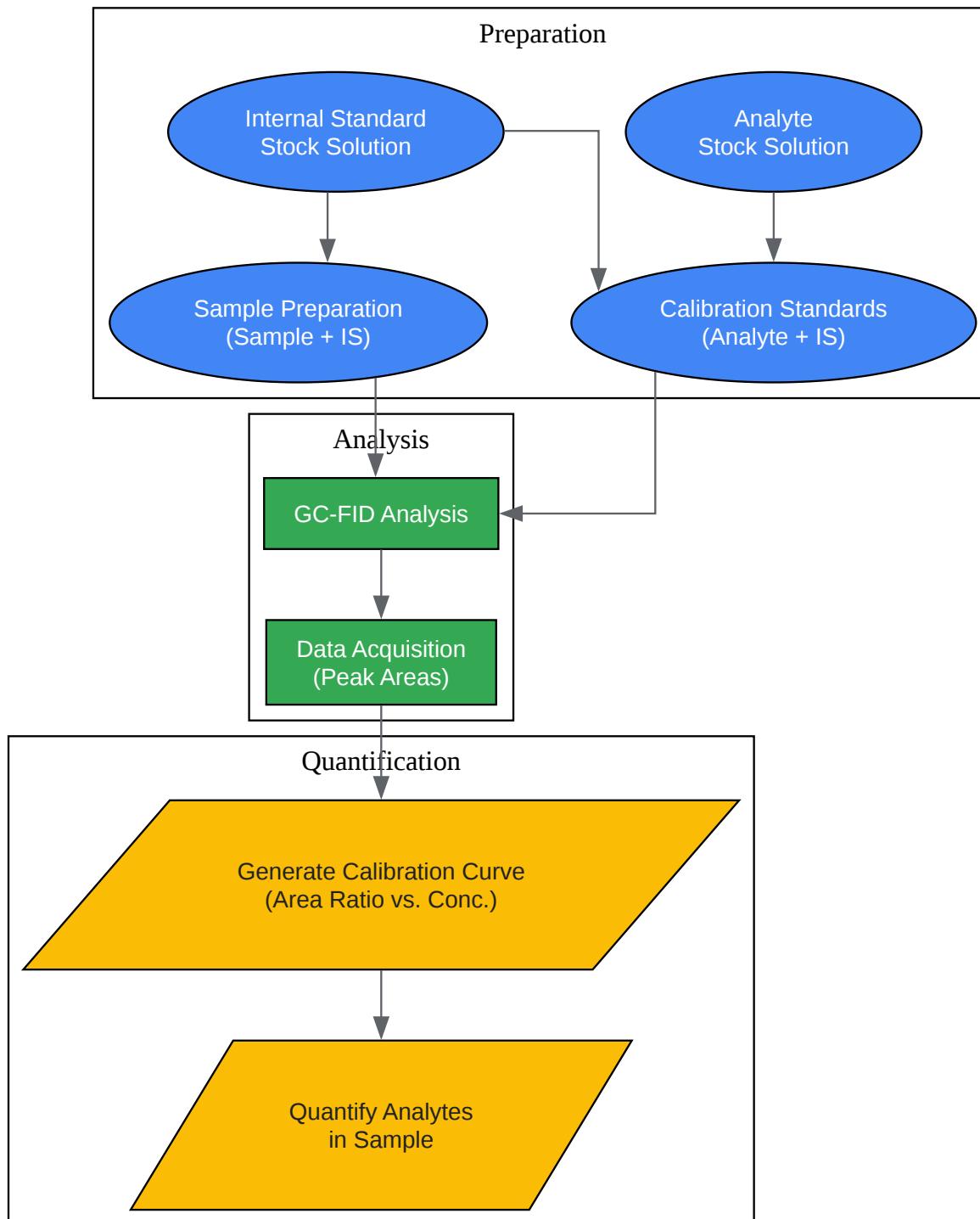
2. Sample Preparation:

- Accurately weigh approximately 1 g of the cosmetic sample into a 10 mL volumetric flask.
- Add 5 mL of acetone and sonicate for 10 minutes to extract the fragrance compounds.
- Add the internal standard stock solution to achieve a final concentration of 50 µg/mL.
- Bring the flask to volume with acetone, mix thoroughly, and filter through a 0.45 µm PTFE syringe filter into a GC vial.

3. GC-FID Analysis:

- Set up the GC-FID system according to the parameters in Table 1.
- Inject the calibration standards to generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
- Inject the prepared sample.
- Quantify the analytes in the sample using the generated calibration curve.

Mandatory Visualization

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Caption: Workflow for quantitative analysis using an internal standard in GC-FID.

Application 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Use Case: Determination of the purity of a synthesized ester compound where **ethyl cyclohexylacetate** is used as an external standard for quantification.

Data Presentation

Table 3: HPLC-UV Chromatographic Parameters

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 μ m particle size) [9] [10]
Mobile Phase	Acetonitrile:Water (70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	210 nm
Injection Volume	10 μ L
Expected Retention Time of Ethyl Cyclohexylacetate	~5.8 min (Estimated)

Table 4: Linearity of **Ethyl Cyclohexylacetate**

Concentration (mg/mL)	Peak Area
0.1	120500
0.25	301250
0.5	602500
1.0	1205000
2.0	2410000
Correlation Coefficient (R ²)	> 0.998[6][7][8]

Experimental Protocol

1. Preparation of Standard Solutions:

- Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of **ethyl cyclohexylacetate** ($\geq 98\%$ purity) and dissolve in 10 mL of acetonitrile.
- Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase (Acetonitrile:Water, 70:30) to achieve concentrations ranging from 0.1 to 2.0 mg/mL.

2. Sample Preparation:

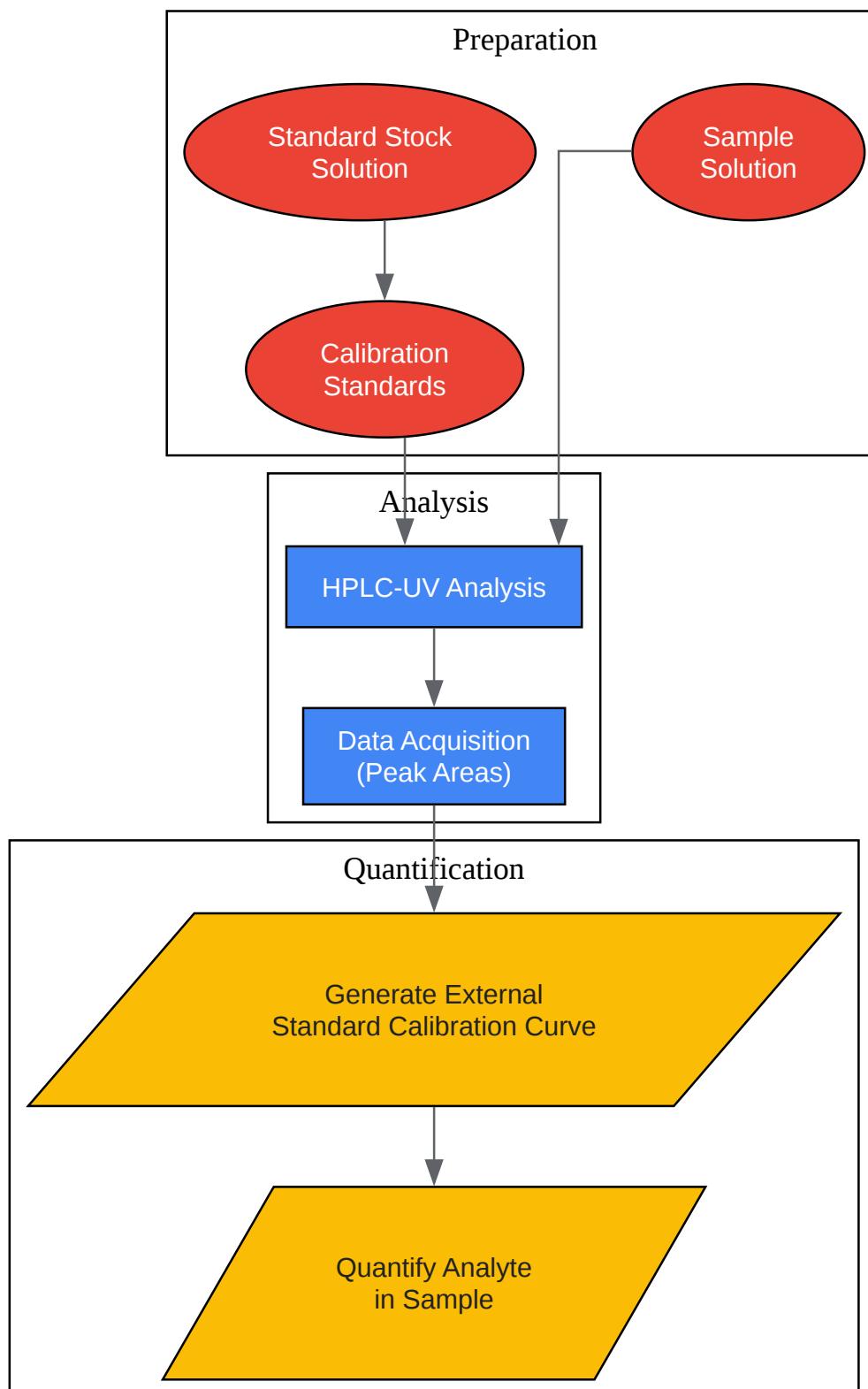
- Accurately weigh approximately 50 mg of the synthesized ester compound into a 50 mL volumetric flask.
- Dissolve and bring to volume with the mobile phase.
- Filter the solution through a 0.45 μm nylon syringe filter into an HPLC vial.

3. HPLC-UV Analysis:

- Set up the HPLC-UV system according to the parameters in Table 3.
- Inject the calibration standards to generate an external standard calibration curve by plotting the peak area against the concentration of **ethyl cyclohexylacetate**.
- Inject the prepared sample.
- Determine the concentration of the synthesized ester in the sample by comparing its peak area to the calibration curve, assuming a similar response factor to **ethyl**

cyclohexylacetate. A relative response factor should be determined for accurate quantification.

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